molecular formula C18H28Cl3N3 B194038 Chloroquine hydrochloride CAS No. 3545-67-3

Chloroquine hydrochloride

Cat. No.: B194038
CAS No.: 3545-67-3
M. Wt: 392.8 g/mol
InChI Key: PCFGECQRSMVKCC-UHFFFAOYSA-N
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Description

Chloroquine hydrochloride is a synthetic drug primarily used for the treatment and prevention of malaria. It was discovered in 1934 and introduced into medicine in the 1940s. This compound is a member of the quinoline derivatives, a series of chemically related antimalarial agents . It is administered orally as chloroquine phosphate and can also be given by intramuscular injection as this compound .

Mechanism of Action

Target of Action

Chloroquine hydrochloride, also known as Chloroquine dihydrochloride, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species, by converting toxic heme to non-toxic hemazoin .

Mode of Action

Chloroquine passively diffuses into acidic cellular compartments such as endosomes, lysosomes, and the Golgi network . Once inside these organelles, it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell . Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to their death .

Biochemical Pathways

Chloroquine affects the biochemical pathway involving the conversion of heme to hemazoin . By inhibiting this pathway, chloroquine causes the accumulation of toxic heme within the parasite, leading to its death . Chloroquine also impairs lysosomal activity and autophagy, leading to a decrease in antigen processing and presentation .

Pharmacokinetics

Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchloroquine and bisdesethylchloroquine . The volume of distribution ranges from 200 to 800 L/kg, the half-life ranges from 20 to 60 days, and clearance from 0.7 to 1 L/h/kg .

Result of Action

The molecular and cellular effects of chloroquine’s action include the disruption of the parasite’s biochemical pathways, leading to the accumulation of toxic heme and the death of the parasite . Chloroquine also impairs lysosomal activity and autophagy, leading to a decrease in antigen processing and presentation . In some cases, chronic use of chloroquine may lead to drug-induced myopathy .

Action Environment

The efficacy and stability of chloroquine can be influenced by various environmental factors. For instance, the pH of the cellular compartments can affect the protonation and trapping of chloroquine . Additionally, the presence of other antiviral agents can influence the effectiveness of chloroquine . .

Safety and Hazards

Chloroquine has a number of side effects, including serious heart rhythm problems that can be life-threatening . It can cause QT prolongation, increase the risk of QT prolongation in patients with renal insufficiency or failure, increase insulin levels and insulin action causing increased risk of severe hypoglycemia, and cause hemolysis in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency .

Future Directions

Chloroquine and hydroxychloroquine have been successfully used to treat several infectious (HIV, Q fever, Whipple’s disease, fungal infections), rheumatological (systemic lupus erythematosus, antiphospholipid antibody syndrome, rheumatoid arthritis, Sjögren’s syndrome), and other immunological diseases . There is growing interest in Chloroquine as a therapeutic alternative in the treatment of HIV, Q fever, Whipple’s disease, fungal, Zika, Chikungunya infections, Sjogren’s syndrome, porphyria, chronic ulcerative stomatitis, polymorphic light eruption, and different types of cancer . Ongoing clinical trials will probably extend the current indications of these drugs .

Biochemical Analysis

Biochemical Properties

Chloroquine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the lysosomes, where it accumulates and increases the pH, thereby inhibiting the activity of lysosomal enzymes . This compound also interacts with heme, forming a complex that prevents the polymerization of heme into hemozoin, a non-toxic form. This interaction is crucial in its antimalarial activity as it leads to the accumulation of toxic heme within the parasite . Additionally, this compound has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, affecting the degradation of cellular components .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the activation of Toll-like receptors (TLRs), which play a crucial role in the immune response . This inhibition leads to a reduction in the production of pro-inflammatory cytokines. Moreover, this compound affects gene expression by altering the transcriptional activity of various genes involved in immune response and cellular metabolism . It also impacts cellular metabolism by inhibiting the degradation of cellular components through autophagy, leading to the accumulation of damaged organelles and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to heme, forming a complex that inhibits the polymerization of heme into hemozoin . This interaction is critical for its antimalarial activity. Additionally, this compound increases the pH of lysosomes, inhibiting the activity of lysosomal enzymes and blocking the fusion of autophagosomes with lysosomes . This inhibition of autophagy affects the degradation of cellular components and contributes to its therapeutic effects in autoimmune diseases and viral infections. Furthermore, this compound has been shown to inhibit the activation of Toll-like receptors, reducing the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with the accumulation of damaged organelles and proteins due to the inhibition of autophagy . This accumulation can lead to cellular dysfunction and toxicity, particularly in cells with high metabolic activity, such as liver and kidney cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to be effective in treating malaria and autoimmune diseases without significant adverse effects . At higher doses, this compound can cause toxicity, leading to severe gastrointestinal, neurological, cardiac, and ocular side effects . Studies in animal models have demonstrated that the threshold for toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The major metabolites of this compound include monodesethylchloroquine, bidesethylchloroquine, and 7-chloro-4-aminoquinoline . These metabolites retain some pharmacological activity and contribute to the overall therapeutic effects of this compound. The metabolism of this compound can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity. Additionally, this compound has been shown to affect metabolic flux and metabolite levels by inhibiting autophagy and altering cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and accumulates in acidic organelles, such as lysosomes . The accumulation of this compound in lysosomes is facilitated by its weakly basic nature, which allows it to become protonated and trapped within the acidic environment of lysosomes . This accumulation leads to an increase in lysosomal pH, inhibiting the activity of lysosomal enzymes and affecting cellular processes. This compound can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within lysosomes, where it exerts its effects on lysosomal function and autophagy . The targeting of this compound to lysosomes is facilitated by its weakly basic nature, which allows it to become protonated and trapped within the acidic environment of lysosomes . This localization is crucial for its therapeutic effects, as it inhibits the activity of lysosomal enzymes and blocks the fusion of autophagosomes with lysosomes. Additionally, this compound can affect other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, by altering their pH and affecting their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroquine hydrochloride is synthesized through a multi-step process. The synthesis typically involves the reaction of 4,7-dichloroquinoline with diethylamine to form N4-(7-chloro-4-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine . This intermediate is then reacted with hydrochloric acid to produce this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the separation of the water layer, distillation of isopropyl acetate, and crystallization at low temperatures to obtain the final product . The product is then dried to obtain a white, dry product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Chloroquine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium hydroxide and other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include desethylchloroquine and other derivatives that retain antimalarial activity .

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3.2ClH/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFGECQRSMVKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501026664
Record name Chloroquine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3545-67-3
Record name Chloroquine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroquine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROQUINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT0J0815S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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